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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of remibrutinib (LOUO064), a potent
and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It details the
mechanism of action, target engagement validation through key experiments, and the
pharmacodynamic evidence supporting its clinical development.

Core Mechanism of Action: Selective BTK Inhibition

Remibrutinib is an oral, small-molecule inhibitor that covalently binds to a cysteine residue
(Cys481) in the active site of BTK.[1] A key feature of its design is its ability to bind to an
inactive conformation of the kinase, a mechanism that contributes to its "best-in-class"
selectivity profile and distinguishes it from first-generation BTK inhibitors.[1][2] This high
selectivity is crucial for minimizing off-target effects, which is particularly important for therapies
intended for chronic autoimmune and inflammatory conditions.[1][3]

BTK is a critical cytoplasmic tyrosine kinase expressed in various immune cells, including B
cells, mast cells, and basophils.[3] It functions as a key signaling molecule downstream of the
B-cell receptor (BCR) and Fc receptors (FceRI and FcyR).[3][4] By inhibiting BTK, remibrutinib
effectively blocks these signaling cascades, preventing the activation of these cells and the
subsequent release of histamine and other pro-inflammatory mediators that drive diseases like
chronic spontaneous urticaria (CSU).[5][6][7]

The BTK Signaling Pathway in Mast Cells
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In mast cells, the cross-linking of the high-affinity IgE receptor (FceRlI) by IgE-antigen
complexes initiates a signaling cascade.[3] This leads to the activation of early signaling
enzymes like LYN and SYK, which in turn activate BTK.[8] Activated BTK is essential for
downstream signaling that results in mast cell degranulation and the release of inflammatory
mediators.[5] Remibrutinib intervenes by irreversibly binding to BTK, thereby halting this

cascade.[8]

Click to download full resolution via product page

Caption: Simplified BTK signaling pathway in mast cells and remibrutinib’s point of
intervention.

Quantitative Data on Target Engagement and
Selectivity

The potency, binding affinity, and selectivity of remibrutinib have been quantified through
various biochemical and cellular assays.

Potency and Binding Affinity

Remibrutinib demonstrates potent inhibition of BTK in biochemical assays and blocks
downstream signaling in cellular models.[9] Its high affinity is reflected by a subnanomolar

dissociation constant (Kd).[5]
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Parameter Value Assay Type Source

Biochemical Kinase
BTK ICso 1.3 nM [9]
Assay

FcyR-induced IL-8

2.5nM THP-1 Cellular Assay [9]
ICso
Anti-IgM/IL-4 CD69
18 nM Human B-Cell Assay [9]
ICso
Preclinical Binding
BTK Kd 0.63 nM [5]

Study

Kinase Selectivity Profile

A preclinical study highlighted remibrutinib's high selectivity for BTK compared to other related
kinases.[5] This selectivity is a key differentiator from less-selective BTK inhibitors.[3]

Selectivity vs. BTK

Kinase Kd (nM) Source
(Fold)
BTK 0.63 1x [5]
TEC 110 175x [5]
BMX 540 857x [5]
ITK, EGFR, ERBB2,
>10,000 >15,873x [5]

ERBB4, JAK3

Clinical Pharmacodynamics: Target Engagement in
Humans

Phase | clinical trials in healthy subjects established the relationship between remibrutinib
dose and in-vivo BTK engagement. Due to its covalent binding mechanism, remibrutinib
achieves sustained pharmacodynamic effects despite a short systemic residence time.[10]
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Dose (Single

. Blood BTK . .
Ascending Dose - Timepoint Source
Occupancy
SAD)
=30 mg > 95% For at least 24 hours [10][11][12]
Dose (Multiple
. Blood BTK ) .
Ascending Dose - Timepoint Source
Occupancy
MAD)
>10 d Near complete Day 12 pred [10][11][12]
=10 mg q.d. a redose
gq (>95%) y lzp
Dose (Multiple Downstream Effect
Ascending Dose - (Basophil Timepoint Source
MAD) Inhibition)

50 q Near complete Dav 12 pred [10][12]
>50 mg g.d. a redose
94 inhibition of CD63 yaep

Near complete
> 100 mg g.d. inhibition of Skin Prick  Day 12 predose [10][12]
Test (SPT)

Detailed Experimental Protocols

Validating the target engagement of remibrutinib involves a multi-tiered approach, from
biochemical assays to pharmacodynamic assessments in clinical settings.

Biochemical BTK Kinase Inhibition Assay

This assay measures the direct inhibitory effect of remibrutinib on the enzymatic activity of
purified BTK.

Methodology:
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Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a specific
peptide substrate are prepared in a kinase assay buffer.

Compound Dilution: Remibrutinib is serially diluted to a range of concentrations.

Reaction Initiation: The BTK enzyme, substrate, and remibrutinib (or vehicle control) are
combined in microplate wells. The reaction is initiated by the addition of ATP.

Incubation: The reaction mixture is incubated at a controlled temperature for a specific period
(e.g., 60 minutes) to allow for substrate phosphorylation.

Reaction Termination and Detection: The reaction is stopped, and the amount of
phosphorylated substrate is quantified. This is often done using a luminescence-based
system where the amount of remaining ATP is measured (less ATP corresponds to higher
kinase activity).

Data Analysis: The signal is converted to percent inhibition relative to the vehicle control. The
ICso value is determined by fitting the concentration-response data to a four-parameter
logistic curve.
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Caption: Workflow for a typical biochemical BTK kinase inhibition assay.

Cellular Target Engagement Assay (NanoBRET)

Cellular target engagement assays confirm that the drug can enter the cell and bind to its target
in a physiological context. The NanoBRET (Bioluminescence Resonance Energy Transfer)
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assay is a common method for this.
Methodology:

Cell Line Preparation: A suitable human cell line (e.g., HEK293) is transiently transfected
with a plasmid encoding BTK fused to a NanoLuc luciferase enzyme.

Cell Plating: Transfected cells are plated into multi-well plates and allowed to adhere.

Compound Treatment: Cells are treated with serial dilutions of remibrutinib and incubated
for a set period (e.g., 90 minutes) to allow for cellular entry and target binding.[13]

Probe Addition: A fluorescently-labeled tracer that also binds to the BTK active site is added
to the cells, along with a cell-impermeable substrate for the NanoLuc enzyme.

Signal Detection: The plate is read on a luminometer capable of detecting both the donor
(NanoLuc) and acceptor (fluorescent tracer) signals. BRET occurs when the tracer is bound
to the BTK-NanoLuc fusion protein.

Data Analysis: Remibrutinib binding displaces the fluorescent tracer, leading to a decrease
in the BRET signal. The ICso is calculated from the concentration-dependent decrease in the
BRET ratio.[13]
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Caption: General workflow for a NanoBRET cellular target engagement assay.
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Pharmacodynamic BTK Occupancy Assay

This assay is crucial for clinical trials to directly measure the extent and duration of target
binding in patients' cells (e.g., peripheral blood mononuclear cells - PBMCs).

Methodology:

Sample Collection: Whole blood samples are collected from subjects at various time points
before and after remibrutinib administration.

Cell Lysis: PBMCs are isolated and lysed to release cellular proteins, including BTK.

Free BTK Detection: The lysate is incubated with a biotinylated probe that, like remibrutinib,
covalently binds to Cys481 of BTK.[14] This probe will only bind to BTK molecules that are
not already occupied by remibrutinib.

Immunoassay: The amount of probe-bound BTK is quantified using an immunoassay format,
such as an ELISA or a homogeneous time-resolved fluorescence (TR-FRET) assay.[14][15]
In this setup, an anti-BTK antibody captures the protein, and a streptavidin-europium
conjugate detects the biotinylated probe.

Total BTK Measurement: In parallel, the total amount of BTK protein in the lysate is
measured, typically using a sandwich ELISA with two different anti-BTK antibodies.

Occupancy Calculation: BTK occupancy is calculated as: 100 * [1 - (Free BTK Level / Total
BTK Level)].
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Caption: Workflow for a pharmacodynamic BTK occupancy assay in clinical samples.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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